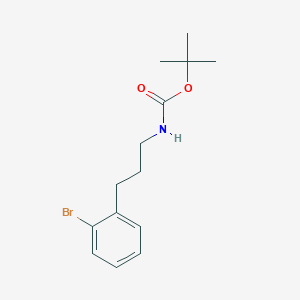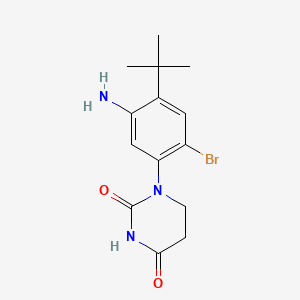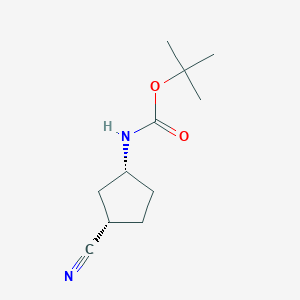![molecular formula C9H13BF3KO3 B13488661 Potassium trifluoro(5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl)borate](/img/structure/B13488661.png)
Potassium trifluoro(5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro[5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl]boranuide is a chemical compound with a unique structure that includes a trifluoroborate group and a bicyclic ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl]boranuide typically involves the reaction of a suitable boronic acid derivative with potassium trifluoroborate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro[5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl]boranuide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro[5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl]boranuide has several scientific research applications:
Biology: The compound’s derivatives are explored for potential biological activity and as probes in biochemical studies.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of potassium trifluoro[5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl]boranuide involves its ability to participate in transmetalation reactions. In Suzuki-Miyaura coupling, the compound transfers its organic group to a palladium catalyst, facilitating the formation of new carbon-carbon bonds. The trifluoroborate group enhances the stability and reactivity of the compound, making it an effective reagent in these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide: This compound has a similar trifluoroborate group but differs in the structure of the organic moiety.
Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]borate: Another similar compound with slight variations in the organic structure.
Uniqueness
Potassium trifluoro[5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl]boranuide is unique due to its bicyclic ring system, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in specific synthetic applications where other trifluoroborate compounds may not be as effective .
Eigenschaften
Molekularformel |
C9H13BF3KO3 |
|---|---|
Molekulargewicht |
276.10 g/mol |
IUPAC-Name |
potassium;trifluoro-(5-methoxycarbonyl-3-oxabicyclo[3.2.1]octan-1-yl)boranuide |
InChI |
InChI=1S/C9H13BF3O3.K/c1-15-7(14)8-2-3-9(4-8,6-16-5-8)10(11,12)13;/h2-6H2,1H3;/q-1;+1 |
InChI-Schlüssel |
QZTWARKYGBLEQL-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C12CCC(C1)(COC2)C(=O)OC)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13488578.png)

![1-aminospiro[2.5]octane-1-carboxylic Acid](/img/structure/B13488582.png)
![tert-butyl N-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B13488587.png)
![2-Azaspiro[4.5]decan-6-one](/img/structure/B13488588.png)


![4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one](/img/structure/B13488601.png)

![Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13488621.png)
![(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13488627.png)
![tert-butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate](/img/structure/B13488642.png)

![(2S)-2-amino-3-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B13488651.png)
